(+)-8-Phenylmenthol
Overview
Description
(+)-8-Phenylmenthol is a chiral compound derived from menthol, characterized by the presence of a phenyl group attached to the eighth carbon of the menthol structure. This compound is known for its unique stereochemistry and is widely used in various fields due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-8-Phenylmenthol typically involves the following steps:
Starting Material: The process begins with commercially available menthol.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with menthol to introduce the phenyl group.
Hydrogenation: The resulting product is then subjected to hydrogenation to reduce any double bonds and obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: (+)-8-Phenylmenthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it to different alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Various alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(+)-8-Phenylmenthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its use as a potential therapeutic agent for various conditions, including pain relief and respiratory ailments.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and cooling sensation.
Mechanism of Action
The mechanism of action of (+)-8-Phenylmenthol involves its interaction with specific molecular targets:
TRPM8 Receptors: It activates the transient receptor potential melastatin 8 (TRPM8) receptors, which are responsible for the cooling sensation.
Neuronal Pathways: By inhibiting calcium ion currents in neuronal membranes, it exerts analgesic effects and provides relief from pain.
Comparison with Similar Compounds
Menthol: The parent compound, known for its cooling properties.
(-)-Menthol: The enantiomer of menthol with similar but distinct properties.
8-Phenylmenthone: A ketone derivative with different chemical reactivity.
Uniqueness: (+)-8-Phenylmenthol stands out due to its unique stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQIZFCJMGWUGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57707-91-2 | |
Record name | (+)-8-Phenylmenthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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